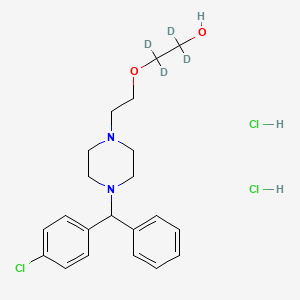
Hydroxyzine (D4' dihydrochlorid)
Übersicht
Beschreibung
Hydroxyzine (D4’ dihydrochloride) is a deuterium-labeled version of Hydroxyzine . Hydroxyzine is a heterocyclic histamine H1-receptor antagonist . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery. This medicine is also used to relieve symptoms of allergic conditions (eg, chronic urticaria and atopic and contact dermatoses) .
Molecular Structure Analysis
Hydroxyzine (D4’ dihydrochloride) has a molecular weight of 451.85 and a formula of C21H25D4Cl3N2O2 . The structure includes a piperazine ring, which is common in many pharmaceutical compounds due to its ability to bind to various receptors in the body.Chemical Reactions Analysis
The kinetics of the oxidation reaction of Hydroxyzine hydrochloride with potassium peroxymonosulfate was studied depending on the pH of the medium . It was established for the first time that the kinetics of the reaction of N-oxidation of Hydroxyzine obeyed the general laws of the mechanism of specific acid–base catalysis, proceeded quantitatively and stoichiometrically according to the mechanism of nucleophilic substitution of the β-oxygen atom of the peroxyacid group of peroxymonosulfate ions .Wissenschaftliche Forschungsanwendungen
Antihistaminikum
Hydroxyzine dihydrochlorid ist ein Antihistaminikum der ersten Generation {svg_1}. Es gehört zur Piperazinklasse und wirkt als H1-Rezeptor-Antagonist {svg_2}. Daher ist es wirksam bei der Behandlung von allergischen Reaktionen wie Nesselsucht, Juckreiz und Hautausschlägen.
Anxiolytikum
Hydroxyzine dihydrochlorid wurde in der Untersuchung der vergleichenden anxiolytischen Aktivität verschiedener Medikamente in experimentellen Rattenmodellen verwendet {svg_3}. Es wird zur Regulierung von Angstzuständen eingesetzt, wodurch es in der psychologischen Forschung und Behandlung nützlich ist.
Präoperative Sedierung
Diese Verbindung wird verwendet, um Patienten vor einer Operation zu entspannen {svg_4}. Seine beruhigende Wirkung trägt dazu bei, Angstzustände und Spannungen zu reduzieren, die mit chirurgischen Eingriffen verbunden sind.
Behandlung von Asthma bronchiale
Hydroxyzine dihydrochlorid wird zur Behandlung von Asthma bronchiale eingesetzt {svg_5}. Es kann helfen, die mit dieser Erkrankung verbundenen Symptome wie Keuchen und Atemnot zu lindern.
Kristallographie
Die Kristallstruktur von Hydroxyzine dihydrochlorid wurde anhand von Synchrotron-Röntgenpulverbeugungsdaten gelöst und verfeinert und mithilfe von Dichtefunktionalmethoden optimiert {svg_6}. Dies macht es nützlich in der Kristallographie und in der Materialforschung.
COVID-19-Forschung
Hydroxyzine ist ein funktioneller Inhibitor der sauren Sphingomyelinase {svg_7}. Vorherige Forschungen stützen die Hypothese, dass diese Moleküle bei COVID-19-Patienten durch potenzielle nachfolgende antivirale und entzündungshemmende Wirkungen von Vorteil sein könnten {svg_8}.
Wirkmechanismus
Target of Action
Hydroxyzine, also known as Hydroxyzine-d4’ (dihydrochloride), is a histamine H1 receptor antagonist . The primary target of Hydroxyzine is the histamine H1 receptor, which plays a crucial role in allergic reactions and inflammatory responses .
Mode of Action
Hydroxyzine works by blocking the effects of histamine . As a potent and selective histamine H1 receptor inverse agonist, Hydroxyzine competes with histamine for binding at H1-receptor sites on the effector cell surface . This action is responsible for its antihistamine, sedative, anxiolytic, and antiemetic properties .
Biochemical Pathways
The interaction of Hydroxyzine with the histamine H1 receptor affects various biochemical pathways. By blocking the effects of histamine, Hydroxyzine suppresses histaminic edema, flare, and pruritus . This results in the further release of pro-inflammatory cytokines, such as interleukins, from basophils and mast cells .
Pharmacokinetics
Hydroxyzine exhibits high bioavailability and is primarily metabolized in the liver . Its active metabolite, cetirizine, is responsible for much of Hydroxyzine’s antihistaminic effect . The elimination half-life of Hydroxyzine varies among individuals, with an average of 20 hours in adults . It is excreted through urine and feces
Safety and Hazards
Hydroxyzine may cause birth defects . It can cause a serious heart problem, especially if you use certain medicines at the same time . This medication may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be alert . Stop using this medicine and call your doctor at once if you have a serious side effect such as tremors, confusion, seizures, or restless muscle movements in your eyes, tongue, jaw, or neck .
Zukünftige Richtungen
Hydroxyzine is used in the treatment of itchiness, anxiety, and nausea due to motion sickness . A systematic review concluded that hydroxyzine outperforms placebo in treating generalized anxiety disorder . Future research may focus on further understanding the mechanisms of action of Hydroxyzine and exploring its potential uses in other medical conditions.
Biochemische Analyse
Biochemical Properties
Hydroxyzine (D4’ dihydrochloride) plays a significant role in biochemical reactions. It acts as a potent H1 receptor inverse agonist, blocking the action of endogenous histamine at the histamine H1 receptor . This interaction with the H1 receptor is primarily responsible for its antihistaminic effect .
Cellular Effects
Hydroxyzine (D4’ dihydrochloride) has various effects on cells and cellular processes. It influences cell function by blocking the effects of histamine, a molecule involved in local immune responses and regulating physiological function in the gut . This blockade can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hydroxyzine (D4’ dihydrochloride) involves its binding interactions with biomolecules and changes in gene expression. It works by blocking the effects of histamine at the molecular level . It’s also metabolized in the liver by CYP3A4 and CYP3A5 .
Temporal Effects in Laboratory Settings
Hydroxyzine (D4’ dihydrochloride) is relatively fast-acting, with an onset of effect that occurs between 15 and 60 minutes and a duration of action between 4-6 hours
Metabolic Pathways
Hydroxyzine (D4’ dihydrochloride) is involved in metabolic pathways in the liver, where it’s metabolized by CYP3A4 and CYP3A5 . The precise metabolic fate of Hydroxyzine is unclear, but its main and active metabolite, generated by oxidation of its alcohol moiety to a carboxylic acid, is the second-generation antihistamine cetirizine .
Eigenschaften
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1,1,2,2-tetradeuterioethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i15D2,17D2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOMHKZSQFYSBR-PCOYNHINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)


![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)





![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
